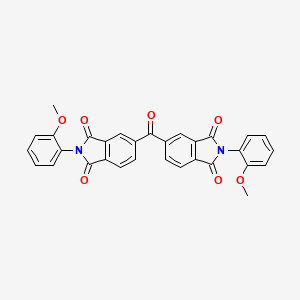

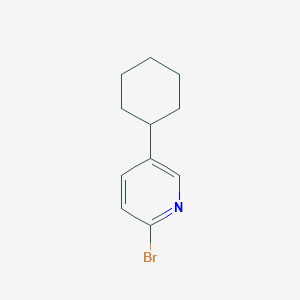

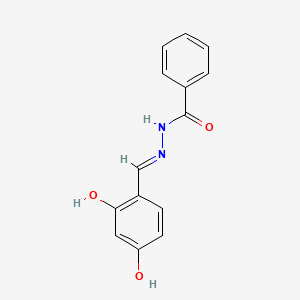

![molecular formula C20H28N8O2 B11712197 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11712197.png)

4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(E)-{2-[4,6-di(morfolin-4-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]-N,N-dimetil anilina es un compuesto orgánico complejo que presenta un anillo de triazina sustituido con grupos morfolina y un enlace hidrazinilideno a una parte de dimetil anilina

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-[(E)-{2-[4,6-di(morfolin-4-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]-N,N-dimetil anilina normalmente implica los siguientes pasos:

Formación del núcleo de triazina: El núcleo de triazina se sintetiza haciendo reaccionar cloruro de cianúrico con morfolina en condiciones controladas para introducir los grupos morfolinilo.

Formación del enlace hidrazinilideno: El enlace hidrazinilideno se forma haciendo reaccionar el intermedio de triazina con hidrato de hidrazina.

Acoplamiento con dimetil anilina: El paso final implica el acoplamiento del intermedio hidrazinilideno-triazina con N,N-dimetil anilina en condiciones apropiadas para producir el compuesto objetivo.

Métodos de producción industrial: La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados, control preciso de la temperatura y técnicas de purificación como la recristalización o la cromatografía.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las porciones de morfolina y anilina.

Reducción: Las reacciones de reducción pueden dirigirse al enlace hidrazinilideno, convirtiéndolo potencialmente en un derivado de hidrazina.

Sustitución: El anillo de triazina puede sufrir reacciones de sustitución nucleófila, permitiendo una mayor funcionalización.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.

Productos principales:

Oxidación: Los productos pueden incluir N-óxidos o derivados hidroxilados.

Reducción: Los derivados de hidrazina son productos comunes.

Sustitución: Por lo general, se forman derivados de triazina funcionalizados.

Química:

Catálisis: El compuesto se puede usar como ligando en química de coordinación para la catálisis.

Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas.

Biología:

Agentes antimicrobianos: Posible uso como agente antimicrobiano debido a sus características estructurales.

Inhibición de enzimas: Puede actuar como un inhibidor de ciertas enzimas, haciéndolo útil en la investigación bioquímica.

Medicina:

Desarrollo de fármacos: La estructura única del compuesto lo convierte en un candidato para el desarrollo de fármacos, particularmente en la orientación de vías biológicas específicas.

Industria:

Ciencia de los materiales: Se puede usar en el desarrollo de materiales avanzados, como polímeros o recubrimientos.

Análisis De Reacciones Químicas

Types of Reactions

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the morpholine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions conducted under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced hydrazone derivatives.

Substitution: Formation of substituted triazine derivatives.

Aplicaciones Científicas De Investigación

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mecanismo De Acción

El mecanismo de acción de 4-[(E)-{2-[4,6-di(morfolin-4-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]-N,N-dimetil anilina implica su interacción con objetivos moleculares como enzimas o receptores. El anillo de triazina y los grupos morfolina pueden formar enlaces de hidrógeno y otras interacciones con moléculas biológicas, inhibiendo potencialmente su función. El enlace hidrazinilideno también puede desempeñar un papel en su actividad al facilitar la unión a sitios específicos.

Compuestos similares:

4,6-Di(morfolin-4-il)-1,3,5-triazina: Comparte el núcleo de triazina pero carece de las porciones hidrazinilideno y dimetil anilina.

N,N-Dimetil anilina: Contiene la porción de anilina pero carece de los grupos triazina y morfolina.

Singularidad: La singularidad de 4-[(E)-{2-[4,6-di(morfolin-4-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]-N,N-dimetil anilina radica en su combinación de un núcleo de triazina, grupos morfolina y un enlace hidrazinilideno a una parte de dimetil anilina. Esta estructura única confiere propiedades químicas y biológicas específicas que no se encuentran en análogos más simples.

Comparación Con Compuestos Similares

Similar Compounds

4-[(E)-{[4-Anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazono}methyl]phenol: Similar structure with a phenol group instead of dimethylaniline.

Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate: Contains a benzoate ester group.

Uniqueness

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE is unique due to its specific combination of a triazine ring with morpholine groups and a hydrazone linkage to dimethylaniline. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Propiedades

Fórmula molecular |

C20H28N8O2 |

|---|---|

Peso molecular |

412.5 g/mol |

Nombre IUPAC |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C20H28N8O2/c1-26(2)17-5-3-16(4-6-17)15-21-25-18-22-19(27-7-11-29-12-8-27)24-20(23-18)28-9-13-30-14-10-28/h3-6,15H,7-14H2,1-2H3,(H,22,23,24,25)/b21-15+ |

Clave InChI |

SESIRTZMCUHHLG-RCCKNPSSSA-N |

SMILES isomérico |

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |

SMILES canónico |

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

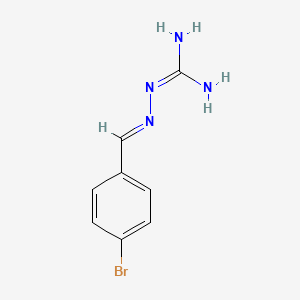

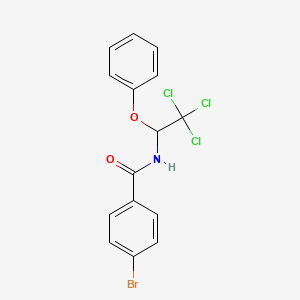

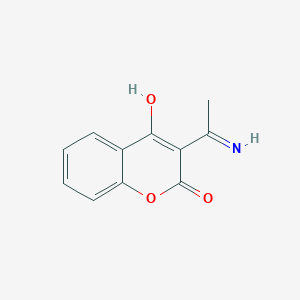

![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)

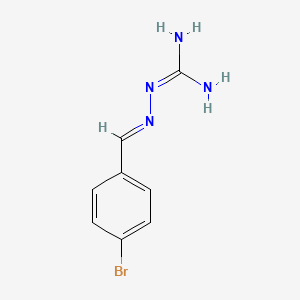

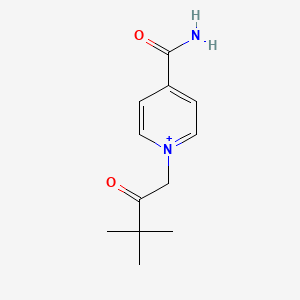

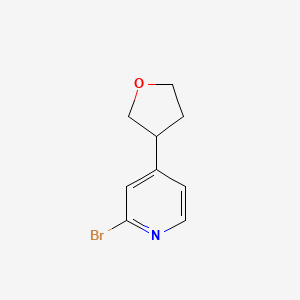

![N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11712162.png)

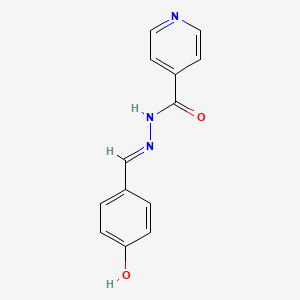

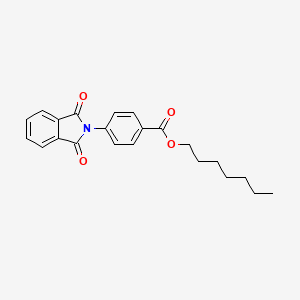

![N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)